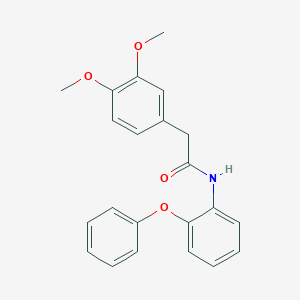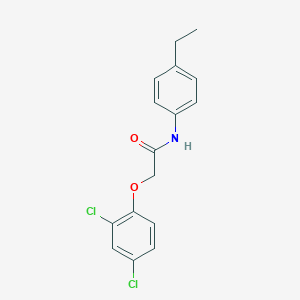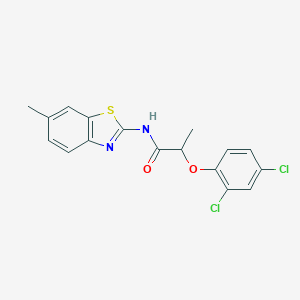
N-(5-chloro-2-methoxyphenyl)-2-(naphthalen-1-yloxy)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(5-chloro-2-methoxyphenyl)-2-(naphthalen-1-yloxy)acetamide, commonly known as NMN, is a chemical compound that has gained significant attention in scientific research due to its potential health benefits. NMN is a derivative of nicotinamide, a form of vitamin B3, and has been shown to have various biochemical and physiological effects in the body.
Mechanism of Action
NMN works by increasing the levels of nicotinamide adenine dinucleotide (NAD+) in the body. NAD+ is a coenzyme that plays a crucial role in various biological processes, including metabolism and DNA repair. As we age, the levels of NAD+ in our bodies decrease, which can lead to various age-related diseases. NMN helps to restore NAD+ levels, which in turn improves physiological functions and may help to prevent age-related diseases.
Biochemical and Physiological Effects:
NMN has been shown to have various biochemical and physiological effects in the body. It has been shown to improve metabolism by increasing insulin sensitivity and reducing inflammation. Additionally, NMN has been shown to improve energy production by increasing the number of mitochondria in cells. It also has immune-boosting properties and may help to prevent age-related diseases such as Alzheimer's and Parkinson's.
Advantages and Limitations for Lab Experiments
One advantage of using NMN in lab experiments is its ability to improve metabolism and energy production, which can be useful in studying various physiological processes. Additionally, NMN has been shown to have anti-aging properties, which can be useful in studying age-related diseases. However, one limitation of using NMN in lab experiments is its potential toxicity at high doses. Careful dosing and monitoring are necessary to ensure the safety of lab animals.
Future Directions
There are several future directions for NMN research. One area of interest is its potential use in treating age-related diseases such as Alzheimer's and Parkinson's. Additionally, NMN may have applications in cancer treatment, as it has been shown to inhibit tumor growth in animal studies. Further research is needed to fully understand the potential health benefits of NMN and its mechanisms of action.
Conclusion:
In conclusion, NMN is a chemical compound that has gained significant attention in scientific research due to its potential health benefits. It has been shown to improve various physiological functions, including metabolism, energy production, and immune function. Additionally, NMN has been shown to have anti-aging properties and may help to prevent age-related diseases such as Alzheimer's and Parkinson's. Further research is needed to fully understand the potential health benefits of NMN and its mechanisms of action.
Synthesis Methods
The synthesis of NMN involves the reaction between 5-chloro-2-methoxybenzoic acid and naphthalene-1-ol in the presence of acetic anhydride and pyridine. This reaction yields NMN as a white solid, which can be purified through recrystallization.
Scientific Research Applications
NMN has been extensively studied in scientific research due to its potential health benefits. It has been shown to improve various physiological functions, including metabolism, energy production, and immune function. Additionally, NMN has been shown to have anti-aging properties and may help to prevent age-related diseases such as Alzheimer's and Parkinson's.
properties
Molecular Formula |
C19H16ClNO3 |
|---|---|
Molecular Weight |
341.8 g/mol |
IUPAC Name |
N-(5-chloro-2-methoxyphenyl)-2-naphthalen-1-yloxyacetamide |
InChI |
InChI=1S/C19H16ClNO3/c1-23-18-10-9-14(20)11-16(18)21-19(22)12-24-17-8-4-6-13-5-2-3-7-15(13)17/h2-11H,12H2,1H3,(H,21,22) |
InChI Key |
APHPKONDIBCCNP-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)NC(=O)COC2=CC=CC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





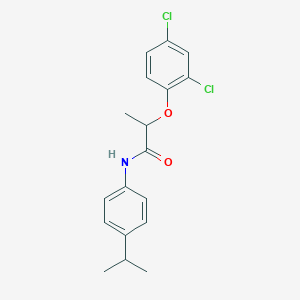

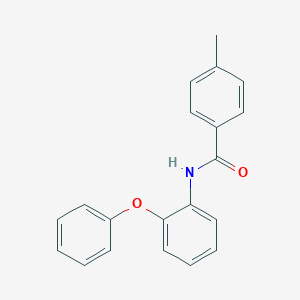
![2-ethoxy-N-(4-{4-[(2-ethoxybenzoyl)amino]benzyl}phenyl)benzamide](/img/structure/B291384.png)

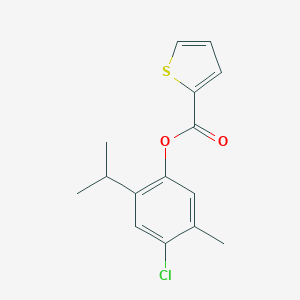
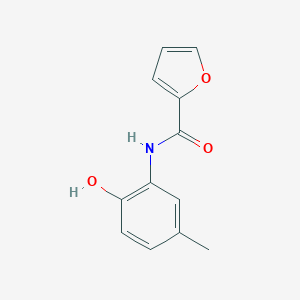
![[1,1'-Biphenyl]-4-yl 2-ethoxybenzoate](/img/structure/B291389.png)
![[1,1'-Biphenyl]-4-yl 3-chlorobenzoate](/img/structure/B291392.png)
